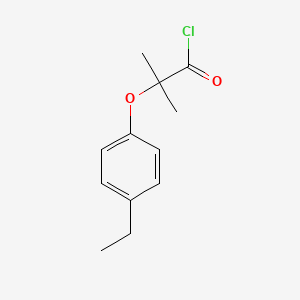![molecular formula C10H13ClN4O B1452809 [1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamin-Hydrochlorid CAS No. 1235441-33-4](/img/structure/B1452809.png)
[1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamin-Hydrochlorid
Übersicht
Beschreibung
[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4O and its molecular weight is 240.69 g/mol. The purity is usually 95%.
The exact mass of the compound [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modulation des Store-Operated Calcium Entry (SOCE)
[1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamin-Hydrochlorid: wurde als ein potenzieller Modulator von SOCE identifiziert, der für zelluläre Funktionen wie Proliferation, Differenzierung, Apoptose und Genexpression entscheidend ist . Die Fähigkeit der Verbindung, den Kalziumeinstrom durch SOCE-Kanäle zu beeinflussen, kann für Sondierungsassays in der Forschung im Bereich der Kalzium-Signalwege genutzt werden.
Antitumoraktivität
Indol-Derivate, die strukturelle Ähnlichkeiten mit der betreffenden Verbindung aufweisen, haben in der Antitumorforschung vielversprechend gezeigt . Das Potenzial der Verbindung, mit hoher Affinität an mehrere Rezeptoren zu binden, könnte für die Entwicklung neuer therapeutischer Wirkstoffe zur gezielten Behandlung von Krebszellen untersucht werden.
Antivirale Eigenschaften
Das strukturelle Gerüst von Indol, das Teil der Struktur der Verbindung ist, wurde mit antiviralen Aktivitäten in Verbindung gebracht . Dies legt nahe, dass this compound zu Derivaten synthetisiert werden könnte, die als potente antivirale Wirkstoffe dienen könnten.
Entzündungshemmende Anwendungen
Indol-Derivate sind für ihre entzündungshemmenden Eigenschaften bekannt . Die Forschung zu den entzündungshemmenden Anwendungen dieser Verbindung könnte zur Entwicklung neuer Medikamente zur Behandlung entzündlicher Erkrankungen führen.
Antimikrobielle Aktivität
Der Indolkern wird oft mit antimikrobieller Aktivität in Verbindung gebracht . Weitere Forschung könnte die Wirksamkeit von this compound als antimikrobielles Mittel untersuchen.
Chemische Synthese und Wirkstoffdesign
Die Struktur der Verbindung macht sie zu einem wertvollen Gerüst für die chemische Synthese und das Wirkstoffdesign . Ihre Vielseitigkeit könnte zur Herstellung einer Vielzahl pharmakologisch aktiver Moleküle genutzt werden.
Eigenschaften
IUPAC Name |
[1-(3-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.ClH/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGCNTVENIVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-33-4 | |
| Record name | [1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















